![molecular formula C13H8ClFO3 B6403935 2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid CAS No. 1261988-12-8](/img/structure/B6403935.png)
2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid is an organic compound characterized by the presence of chloro, hydroxy, and fluoro substituents on a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by hydroxylation and fluorination. The reaction conditions often involve the use of chlorinating agents, such as thionyl chloride, and fluorinating agents, like hydrofluoric acid, under controlled temperatures ranging from 0°C to 200°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde derivative.
Scientific Research Applications
2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an agonist for certain receptors, leading to a cascade of cellular events that affect neuronal activity, gene expression, and synaptic plasticity . The compound’s structure allows it to bind to specific binding pockets, triggering these biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors, specific for mGluR5.
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid: A halogenated analog of L-meta-tyrosine with herbicidal properties.
Uniqueness
2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid is unique due to the combination of chloro, hydroxy, and fluoro substituents on the benzoic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-12-4-2-8(16)6-10(12)9-3-1-7(15)5-11(9)13(17)18/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXGJGQFLHLJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690475 |
Source
|
Record name | 2'-Chloro-4-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-12-8 |
Source
|
Record name | 2'-Chloro-4-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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